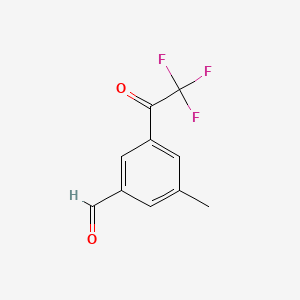
3-Methyl-5-(2,2,2-trifluoroacetyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-5-(2,2,2-trifluoroacetyl)benzaldehyde is an organic compound with the molecular formula C10H7F3O2 and a molecular weight of 216.16 g/mol . This compound is characterized by the presence of a trifluoroacetyl group and a methyl group attached to a benzaldehyde core. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(2,2,2-trifluoroacetyl)benzaldehyde can be achieved through a two-step, one-pot reduction/cross-coupling procedure. This method involves the use of a stable aluminum hemiaminal as a tetrahedral intermediate, which protects the latent aldehyde, making it suitable for subsequent cross-coupling with organometallic reagents . The reaction conditions typically involve the use of organolithium reagents and transition metal catalysts.
Industrial Production Methods
the principles of green chemistry, such as the use of less toxic reagents and environmentally friendly processes, are often applied in the synthesis of such compounds .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(2,2,2-trifluoroacetyl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The trifluoroacetyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include organolithium reagents, transition metal catalysts, and oxidizing agents such as potassium permanganate. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzaldehydes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Methyl-5-(2,2,2-trifluoroacetyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Methyl-5-(2,2,2-trifluoroacetyl)benzaldehyde involves its interaction with various molecular targets and pathways. The trifluoroacetyl group can act as an electrophile, facilitating nucleophilic attack by other molecules. This interaction can lead to the formation of new chemical bonds and the modification of existing molecular structures .
Comparison with Similar Compounds
Similar Compounds
3-(2,2,2-Trifluoroacetyl)benzaldehyde: Similar structure but lacks the methyl group.
2-(Trifluoromethyl)benzaldehyde: Similar trifluoromethyl group but different substitution pattern on the benzene ring
Uniqueness
3-Methyl-5-(2,2,2-trifluoroacetyl)benzaldehyde is unique due to the presence of both a trifluoroacetyl group and a methyl group on the benzaldehyde core. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various chemical and research applications .
Properties
Molecular Formula |
C10H7F3O2 |
|---|---|
Molecular Weight |
216.16 g/mol |
IUPAC Name |
3-methyl-5-(2,2,2-trifluoroacetyl)benzaldehyde |
InChI |
InChI=1S/C10H7F3O2/c1-6-2-7(5-14)4-8(3-6)9(15)10(11,12)13/h2-5H,1H3 |
InChI Key |
VALMYSBHVXJWAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)C(F)(F)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















